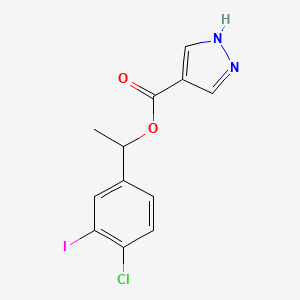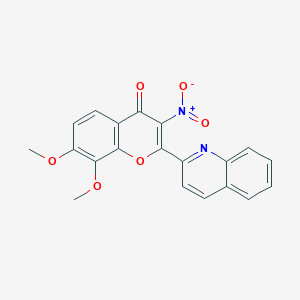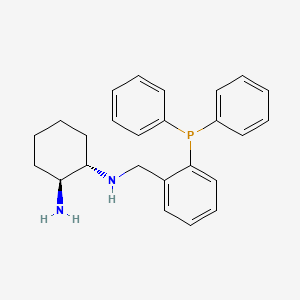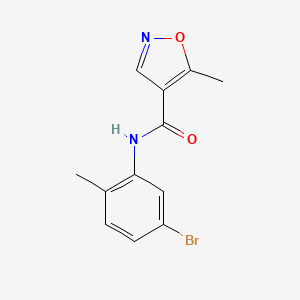
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a phenylacetamide core substituted with a 2,6-dimethylphenyl group and an oxazolidinone ring. Its intricate structure suggests potential utility in medicinal chemistry, materials science, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Acylation Reaction: The oxazolidinone intermediate is then acylated with 2-phenylacetyl chloride in the presence of a base such as triethylamine to form the desired compound.
Substitution Reaction: Finally, the 2,6-dimethylphenyl group is introduced via a substitution reaction, often using a suitable halide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazolidinone ring to an amino alcohol.
Substitution: The phenylacetamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acylating Agents: 2-Phenylacetyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amino alcohols.
科学的研究の応用
Chemistry
In chemistry, N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. It may also serve as a model compound for investigating the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may be explored as a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
作用機序
The mechanism of action of N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide involves its interaction with specific molecular targets. The oxazolidinone ring and phenylacetamide moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
N-(2,6-Dimethylphenyl)-2-phenylacetamide: Lacks the oxazolidinone ring, which may affect its reactivity and biological activity.
N-(2-Oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide: Lacks the 2,6-dimethylphenyl group, potentially altering its chemical properties and applications.
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide: Similar structure but without the phenyl group, which may influence its overall stability and reactivity.
Uniqueness
N-(2,6-Dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide is unique due to the combination of the oxazolidinone ring, 2,6-dimethylphenyl group, and phenylacetamide moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
78157-36-5 |
|---|---|
分子式 |
C19H20N2O3 |
分子量 |
324.4 g/mol |
IUPAC名 |
N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)-2-phenylacetamide |
InChI |
InChI=1S/C19H20N2O3/c1-14-7-6-8-15(2)18(14)21(20-11-12-24-19(20)23)17(22)13-16-9-4-3-5-10-16/h3-10H,11-13H2,1-2H3 |
InChIキー |
NPOYCEGJZGTZES-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N(C(=O)CC2=CC=CC=C2)N3CCOC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


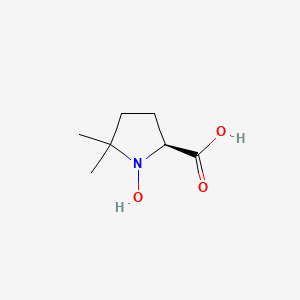
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
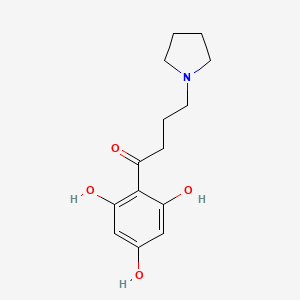
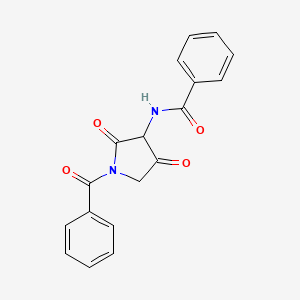


![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
